6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazolo[5,4-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and methoxyphenyl groups via nucleophilic substitution.
Amidation Reactions: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Biology: Employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine Derivatives: Other compounds in this class with different substituents.
Cyclopropyl-Substituted Compounds: Compounds with cyclopropyl groups that may have similar biological activities.
Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups that may exhibit similar properties.
Uniqueness
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H26N4O4/c1-35-21-12-8-18(9-13-21)25-24-22(16-23(17-4-5-17)30-27(24)36-31-25)26(33)29-20-10-6-19(7-11-20)28(34)32-14-2-3-15-32/h6-13,16-17H,2-5,14-15H2,1H3,(H,29,33) |
InChI Key |
FBQUBTYXEFTKIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CC=C(C=C5)C(=O)N6CCCC6 |
Origin of Product |
United States |
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